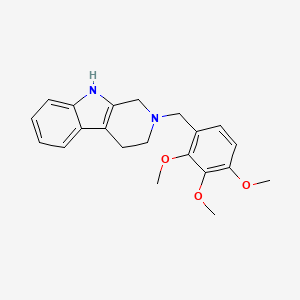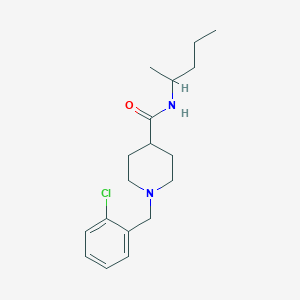
2-(2,3,4-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, commonly known as harmine, is a natural beta-carboline alkaloid found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive properties and has recently gained attention for its potential therapeutic applications.
Wirkmechanismus
Harmine's mechanism of action involves inhibition of various enzymes and receptors, including monoamine oxidase A (MAO-A), cyclin-dependent kinase 5 (CDK5), and the serotonin transporter (SERT). Inhibition of MAO-A and CDK5 results in increased levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. Inhibition of SERT results in increased levels of serotonin in the synaptic cleft, which can lead to antidepressant effects.
Biochemical and Physiological Effects:
Harmine has been found to have a variety of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin and dopamine, inhibition of cancer cell growth, and anti-inflammatory effects. Harmine has also been found to have antioxidant properties, which can protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine's advantages for lab experiments include its availability and relatively low cost compared to other psychoactive compounds. Additionally, harmine has been extensively studied, making it a well-understood compound. However, harmine's limitations for lab experiments include its psychoactive effects, which can make it difficult to control for confounding variables. Additionally, harmine's mechanism of action involves inhibition of various enzymes and receptors, which can make it difficult to isolate the effects of harmine alone.
Zukünftige Richtungen
For harmine research include further investigation of its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective properties. Additionally, further research is needed to fully understand harmine's mechanism of action and its effects on various physiological systems. Finally, research is needed to develop new methods of harmine synthesis and delivery, which can improve its efficacy and reduce potential side effects.
Synthesemethoden
Harmine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of harmine involves the condensation of tryptamine and 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective properties. Harmine has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, harmine has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Harmine has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-24-19-9-8-14(20(25-2)21(19)26-3)12-23-11-10-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-9,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPTUSQJKFTFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6018688.png)

![4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B6018699.png)

![methyl (5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6018737.png)

![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6018762.png)
![butyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6018766.png)
![N-benzyl-N-methyl-2-[(5-methyl-2-oxo-2,3-dihydrofuro[2,3-c]pyridin-7-yl)thio]acetamide](/img/structure/B6018772.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6018779.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6018783.png)
![N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea](/img/structure/B6018791.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6018794.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6018801.png)